N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide
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Description
N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a useful research compound. Its molecular formula is C16H14N4O5S and its molecular weight is 374.37. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anti-Cancer Potential
The chemical compound N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide and its derivatives have been explored for their potential in medical research, particularly in the synthesis of novel compounds with anti-inflammatory and anti-cancer properties. One study reported the synthesis of substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl] benzamide/benzene sulfonamides, investigating their anti-inflammatory and anti-cancer activities. These novel compounds were synthesized in fair to good yields, indicating a promising avenue for developing therapeutic agents (Gangapuram & Redda, 2009).
Antimicrobial and Antiproliferative Activities
In another study, novel sulfonamide isoxazolo[5,4-b]pyridines were synthesized and tested for their antimicrobial and antiproliferative activities. Some of these compounds showed promising activity against Pseudomonas aeruginosa and Escherichia coli, as well as inhibitory effects on the proliferation of breast carcinoma cell line MCF7. This suggests the potential of such sulfonamide derivatives in developing new antimicrobial and anticancer drugs (Poręba et al., 2015).
Enzyme Inhibition for Therapeutic Applications
Research into the enzyme inhibitory effects of sulfonamide-based compounds has also been conducted, with studies exploring their potential as inhibitors of critical enzymes in disease pathways. For example, one study synthesized a new series of N-sulfonamide 2-pyridone derivatives as dual inhibitors of dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR) enzymes, showing significant antimicrobial activities and the ability to inhibit both enzymes. This dual inhibitory action suggests a novel approach to drug development, potentially offering more effective treatments for microbial infections by targeting multiple enzymes simultaneously (Azzam, Elsayed, & Elgemeie, 2020).
Properties
IUPAC Name |
N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O5S/c21-14-8-11(3-5-17-14)16-19-15(25-20-16)9-18-26(22,23)12-1-2-13-10(7-12)4-6-24-13/h1-3,5,7-8,18H,4,6,9H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVULDDQQHKFLNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NCC3=NC(=NO3)C4=CC(=O)NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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